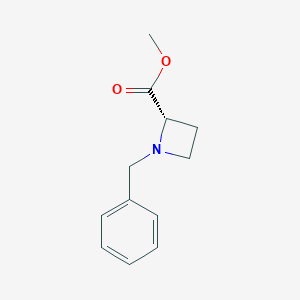

methyl (2S)-1-benzylazetidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S)-1-benzylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Starting Materials: : The synthesis of methyl (2S)-1-benzylazetidine-2-carboxylate typically begins with the preparation of azetidine-2-carboxylic acid. This can be achieved through the cyclization of appropriate amino acid derivatives.

-

Cyclization Reaction: : One common method involves the cyclization of N-benzyl-2-amino-3-chloropropanoic acid under basic conditions to form the azetidine ring. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

-

Esterification: : The resulting azetidine-2-carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

α-Alkylation and Functionalization

The α-position to the ester group participates in alkylation reactions under strongly basic conditions. Key findings include:

These reactions exploit the enolate intermediate formed via deprotonation, enabling C–C bond formation with electrophiles like benzyl bromide or 1,2-dibromoethane. Steric effects from the benzyl group influence diastereoselectivity .

Reduction and Oxidation Pathways

The ester group undergoes reduction, while the azetidine ring can participate in oxidation:

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, Et₂O | 1-Benzylazetidine-2-methanol | Retains stereochemistry | |

| Oxidation | KMnO₄, acidic conditions | Azetidine-2-carboxylic acid | Requires ring stabilization |

Reduction with LiAlH₄ selectively targets the ester carbonyl without opening the azetidine ring. Oxidation to the carboxylic acid is pH-sensitive, requiring acidic conditions to prevent decomposition.

Ring-Opening and Rearrangement Reactions

The azetidine ring undergoes selective cleavage under specific conditions:

| Reagent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| H₂O, HCl | Reflux, 12h | Benzylamine derivatives | Acid-catalyzed hydrolysis | |

| BH₃·THF | RT, 2h | Borane-azetidine complex | Stabilizes ring for further reactions |

Ring-opening via hydrolysis produces linear amines, while borane complexation facilitates subsequent stereoselective alkylations .

Stereoselective Transformations

The (2S) configuration enables asymmetric synthesis applications:

| Process | Key Step | Diastereoselectivity | Yield | Source |

|---|---|---|---|---|

| Krapcho dealkoxycarbonylation | Cs₂CO₃, DMF, 160°C | 2.7:1 (2S:2R) | 78% | |

| Enzymatic resolution | Chirazyme L-2, H₂O, 40°C | >99.9% ee | 91% |

The stereochemical outcome of dealkoxycarbonylation is kinetically controlled, favoring the (2S,10S) isomer due to minimized steric interactions during enolate protonation .

Stability and Side Reactions

Critical stability data:

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic chemistry, methyl (2S)-1-benzylazetidine-2-carboxylate is utilized as an intermediate for synthesizing more complex compounds. Its azetidine ring structure allows for various chemical transformations, including:

- Cyclization Reactions : The compound can be used to create cyclic structures by reacting with different nucleophiles.

- Functional Group Modifications : It can undergo oxidation, reduction, and substitution reactions to yield diverse derivatives.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its biological activity:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various pathogens, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, demonstrating a reduction in cell viability at concentrations as low as 10 µM .

Biological Research

This compound serves as a scaffold in drug design due to its favorable pharmacokinetic properties. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents targeting various diseases.

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Cancer Cell Line Studies

In vitro studies involving human breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, showcasing its potential as an anticancer drug.

Mechanistic Insights

The mechanism of action for this compound primarily involves its interaction with proteins and nucleic acids. The azetidine ring facilitates hydrogen bonding and hydrophobic interactions, enhancing the compound's bioavailability and therapeutic efficacy.

Mecanismo De Acción

The mechanism by which methyl (2S)-1-benzylazetidine-2-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, influencing their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: A precursor in the synthesis of methyl (2S)-1-benzylazetidine-2-carboxylate.

N-benzylazetidine: Lacks the ester functionality but shares the azetidine ring and benzyl group.

Methyl azetidine-2-carboxylate: Similar structure but without the benzyl group.

Uniqueness

This compound is unique due to the presence of both the benzyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications. The benzyl group enhances lipophilicity, while the ester group provides a site for further chemical modification.

Actividad Biológica

Methyl (2S)-1-benzylazetidine-2-carboxylate is a chiral compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antimicrobial, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is defined by the following structural features:

- Azetidine Ring : A four-membered ring containing nitrogen.

- Benzyl Group : Attached to the nitrogen atom, enhancing lipophilicity and cellular penetration.

- Carboxylate Functional Group : Contributes to its reactivity and biological interactions.

The stereochemistry at the 2-position is crucial for its biological activity, influencing how it interacts with various biomolecules.

The biological activity of this compound primarily involves:

- Misincorporation into Proteins : The compound can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular stress. This is particularly relevant in pathways related to protein quality control, which are critical in diseases characterized by protein misfolding such as neurodegenerative disorders.

- Interactions with Biological Macromolecules : The azetidine ring facilitates hydrogen bonding and hydrophobic interactions with proteins and nucleic acids. The benzyl group enhances bioavailability by improving membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer effects. It demonstrates the ability to induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and activation of apoptotic pathways. This has been evidenced in several in vitro studies where cancer cell lines exhibited reduced viability upon treatment with the compound .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, a common pathogen associated with skin infections. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours, indicating potent anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Protein Misfolding | Interference with protein synthesis |

Mechanistic Insights

The compound's ability to induce endoplasmic reticulum stress is linked to its role as a proline analog. This misincorporation disrupts normal folding processes, leading to proteotoxic stress within cells. Such mechanisms have implications for understanding various diseases linked to protein misfolding .

Propiedades

IUPAC Name |

methyl (2S)-1-benzylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.